![molecular formula C21H20FN3O2 B7601227 [2-[(4-Fluorophenyl)methylamino]quinolin-4-yl]-morpholin-4-ylmethanone](/img/structure/B7601227.png)
[2-[(4-Fluorophenyl)methylamino]quinolin-4-yl]-morpholin-4-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-[(4-Fluorophenyl)methylamino]quinolin-4-yl]-morpholin-4-ylmethanone is a complex organic compound that features a quinoline core structure substituted with a fluorophenyl group and a morpholine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(4-Fluorophenyl)methylamino]quinolin-4-yl]-morpholin-4-ylmethanone typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated quinoline derivative in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction times, and ensuring high yields and purity of the final product. The use of continuous flow reactors can also enhance the scalability and efficiency of the production process.
化学反应分析
Types of Reactions
[2-[(4-Fluorophenyl)methylamino]quinolin-4-yl]-morpholin-4-ylmethanone can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
科学研究应用
Chemistry
In chemistry, [2-[(4-Fluorophenyl)methylamino]quinolin-4-yl]-morpholin-4-ylmethanone is used as a building block for synthesizing more complex molecules
Biology and Medicine
This compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its quinoline core is a common motif in many biologically active molecules, including antimalarial and anticancer agents . Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications that require high stability and specific functional characteristics.
作用机制
The mechanism of action of [2-[(4-Fluorophenyl)methylamino]quinolin-4-yl]-morpholin-4-ylmethanone involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the fluorophenyl group can enhance the compound’s binding affinity to certain enzymes, inhibiting their activity and affecting cellular processes .
相似化合物的比较
Similar Compounds
Quinoline: A simpler structure with a wide range of applications in medicinal chemistry.
Fluoroquinolones: A class of antibiotics that share the quinoline core and fluorine substitution, known for their antibacterial activity.
Morpholine derivatives: Compounds with a morpholine ring, used in various chemical and pharmaceutical applications.
Uniqueness
[2-[(4-Fluorophenyl)methylamino]quinolin-4-yl]-morpholin-4-ylmethanone is unique due to its combination of a quinoline core, fluorophenyl group, and morpholine moiety. This unique structure imparts specific chemical properties and potential biological activities that are not found in simpler analogs.
属性
IUPAC Name |
[2-[(4-fluorophenyl)methylamino]quinolin-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c22-16-7-5-15(6-8-16)14-23-20-13-18(17-3-1-2-4-19(17)24-20)21(26)25-9-11-27-12-10-25/h1-8,13H,9-12,14H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNDKHFVKMYNHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=NC3=CC=CC=C32)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

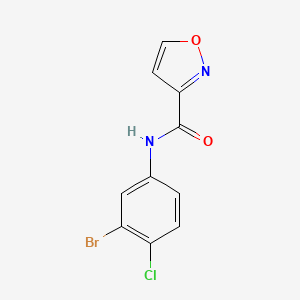
![1-methyl-N-[(2-pyrazol-1-ylphenyl)methyl]piperidin-3-amine](/img/structure/B7601162.png)
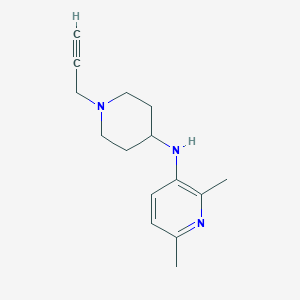
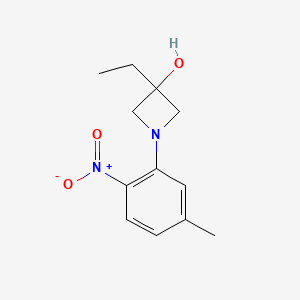
![N-[(3,4-dimethoxyphenyl)methyl]-2-methylpiperidine-3-carboxamide](/img/structure/B7601180.png)
![2-methyl-N-[2-(3-methylphenoxy)ethyl]piperidine-3-carboxamide](/img/structure/B7601181.png)
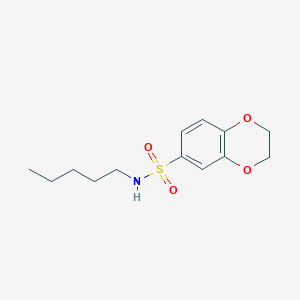
![(3-Amino-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-(2-hydroxy-5-methoxyphenyl)methanone](/img/structure/B7601198.png)
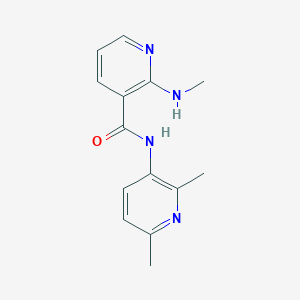
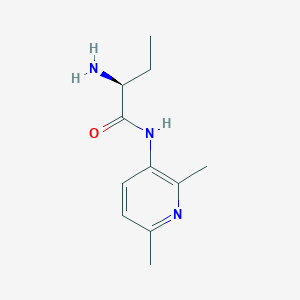

![3-[4-(Hydroxymethyl)piperidin-1-yl]butan-2-ol](/img/structure/B7601235.png)
![3-[[4-(Ethylaminomethyl)piperidin-1-yl]methyl]phenol](/img/structure/B7601241.png)
